2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile
Description
2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile (CAS: 131890-33-0) is a pyrimidine derivative characterized by a hydroxyl group at position 4, a benzylsulfanyl moiety at position 2, and a 4-methylphenyl substituent at position 4. This compound is primarily used in research and development, as indicated by its classification under acute toxicity (inhalation, dermal, oral) per EU GHS/CLP guidelines .
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-methylphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-15(10-8-13)17-16(11-20)18(23)22-19(21-17)24-12-14-5-3-2-4-6-14/h2-10H,12H2,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQZOOCDVUROGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and suitable leaving groups.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or other peroxides.
Addition of the Methylphenyl Group: The methylphenyl group can be added through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the benzylsulfanyl group.
Primary Amines: From reduction of the nitrile group.
Substituted Pyrimidines: From nucleophilic substitution reactions.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Preliminary studies indicate that 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. This compound's ability to disrupt microbial cell functions suggests it could serve as a lead compound for developing new antibiotics .
2. Anticancer Potential
Research has highlighted the compound's anticancer properties, particularly its ability to inhibit pathways critical for cancer cell proliferation and survival. In vitro assays have shown that it can induce apoptosis in cancer cells, making it a candidate for further pharmacological exploration in oncology .
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods often involve multi-step synthesis starting from readily available precursors, allowing for modifications to optimize yield and purity.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Benzylsulfanyl-4-cyclohexyl-6-hydroxy-pyrimidine-5-carbonitrile | Cyclohexyl substitution | Antimicrobial |
| 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile | Diphenyl substitution | Anticancer |
| 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | Additional phenyl group | Antimicrobial |
The unique combination of functional groups in this compound enhances its biological activity compared to these related compounds .
Case Studies
Recent studies have documented the efficacy of this compound in various experimental models:
- Antimicrobial Activity Study : A study demonstrated that the compound effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting its potential as an antisepsis candidate .
- Anticancer Evaluation : In vitro testing on human cancer cell lines revealed that the compound induces significant cytotoxic effects, supporting its development as a novel anticancer agent .
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Enzyme Inhibition: It can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Apoptosis Induction: In cancer cells, the compound can induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinecarbonitriles
Structural Modifications and Substituent Effects
Below is a comparative analysis:
Crystallographic and Conformational Differences
- In contrast, 4-hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile lacks sulfur-based substituents, resulting in reduced molecular weight (287.32 vs. 341.41) and altered solubility profiles .
Pharmacological and Toxicological Insights
- Target Compound : Classified as acutely toxic (GHS Category 4) with warnings for inhalation, dermal, and oral exposure. Precautions include using protective equipment and avoiding dust formation .
Biological Activity
2-(Benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative with significant potential in medicinal chemistry. It possesses a unique structure characterized by a benzylthio group, a hydroxyl group, and a para-methylphenyl group, which contribute to its biological activities. This compound has been investigated for its antimicrobial and anticancer properties, showing promise as a lead compound for further pharmacological exploration.
- Molecular Formula : C19H15N3OS
- Molecular Weight : 333.40 g/mol
- CAS Number : 135418920
Biological Activity Overview
Recent studies have highlighted the following biological activities of this compound:
- Antimicrobial Activity :
- The compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. Preliminary assays indicate that it may inhibit specific enzymatic pathways crucial for microbial survival.
- Anticancer Activity :
- In vitro studies have suggested that this compound can inhibit cancer cell proliferation. The presence of the benzylthio group is believed to enhance its efficacy against cancer cells by interfering with critical cellular pathways involved in growth and survival.
The exact mechanism of action remains under investigation, but initial findings suggest that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are essential for understanding its therapeutic potential and guiding future drug development efforts.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Benzylsulfanyl-4-cyclohexyl-6-hydroxy-pyrimidine-5-carbonitrile | Cyclohexyl substitution | Antimicrobial |
| 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile | Diphenyl substitution | Anticancer |
| 4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile | Additional phenyl group | Antimicrobial |
The unique combination of functional groups in this compound contributes to its enhanced biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Assays :
- In vitro tests indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective at lower concentrations, suggesting a potent mode of action.
-
Anticancer Studies :
- Cell line studies demonstrated that treatment with this compound resulted in reduced viability of cancer cells, with IC50 values indicating strong cytotoxic effects.
-
Enzymatic Inhibition :
- Enzyme assays revealed that the compound inhibits key enzymes involved in cellular proliferation, further supporting its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(benzylsulfanyl)-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile, and how can structural purity be validated?
Methodological Answer: A robust synthesis involves condensation of substituted pyrimidine precursors with benzylthiol groups under basic conditions. Structural validation requires:
- Melting point analysis to compare with literature values (e.g., analogous pyrimidines melt at 186–219°C ).
- Spectroscopic techniques :
- IR spectroscopy to confirm hydroxy (-OH, ~3200 cm⁻¹) and nitrile (-CN, ~2200 cm⁻¹) groups .
- ¹H NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and benzylsulfanyl methylene signals (δ ~4.5 ppm) .
- HRMS to verify molecular ion ([M+H]⁺ at m/z 333.4100) and elemental composition (C₁₉H₁₅N₃OS) .
Q. How can researchers address discrepancies in spectral data during structural characterization?
Methodological Answer: Discrepancies in NMR or HRMS data may arise from residual solvents, tautomerism, or impurities. Mitigation strategies include:
- Drying samples rigorously under vacuum to eliminate solvent interference .
- Tautomer analysis : Use temperature-dependent NMR to observe equilibrium between hydroxy and keto forms .
- Recrystallization in polar solvents (e.g., ethanol) to improve purity .
- Cross-validation with computational methods (e.g., DFT for predicted NMR shifts) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer: The compound is classified as acutely toxic (GHS Category 4 for oral, dermal, and inhalation exposure). Essential precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or tautomeric behavior of this pyrimidine derivative?
Methodological Answer:
- Tautomer stability : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can compare the energy of hydroxy vs. keto tautomers. For analogous compounds, the keto form is often more stable due to conjugation .
- Reactivity hotspots : Molecular electrostatic potential (MEP) maps identify nucleophilic (hydroxy group) and electrophilic (nitrile carbon) sites for functionalization .
Q. What strategies are effective for resolving crystallographic ambiguities in pyrimidine derivatives with flexible substituents?
Methodological Answer:
- Single-crystal X-ray diffraction : Slow evaporation of DMSO/water mixtures often yields suitable crystals. For example, related sulfanyl-pyrimidines crystallize in monoclinic systems with defined torsion angles (e.g., N1–C2–S1 = 178.59°) .
- Disorder modeling : Refinement tools (e.g., SHELXL) can resolve overlapping benzylsulfanyl or methylphenyl groups by partitioning occupancy .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with halogens (e.g., Cl at the 4-methylphenyl group) or methoxy substituents to assess electronic effects on bioactivity .
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) and in silico tools (SwissADME) to predict absorption and metabolism .
Q. What analytical techniques are suitable for detecting degradation products under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-MS/MS : Monitor degradation peaks and identify byproducts (e.g., hydrolysis of nitrile to amide) .
- Stability-indicating methods : Validate reverse-phase HPLC with PDA detection (λ = 254 nm) for quantitative analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
